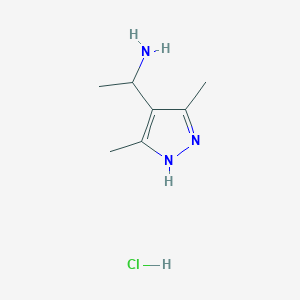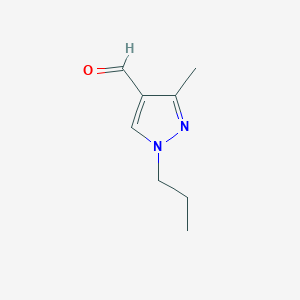
2-Ethenylpyridin-3-amine
Vue d'ensemble
Description
2-Ethenylpyridin-3-amine, also known as 2-EP, is an organic compound with a wide range of applications in the field of science. It is a heterocyclic amine, and its structure consists of a six-membered ring containing nitrogen and an ethyl group attached to the nitrogen. 2-EP is used in the synthesis of a variety of compounds, and its biological properties have been studied extensively. In
Applications De Recherche Scientifique
Photophysics and Phosphorescence
- Phosphorescent Platinum Complexes : The reaction of related compounds with platinum produces phosphorescent platinum complexes. These complexes, including derivatives of 2-Ethenylpyridin-3-amine, display unique photophysical properties, such as emitting green light at room temperature and being used in studies involving photophysics and DFT (Density Functional Theory) calculations (Harris et al., 2013).
Electron-Transfer Reactions
- Electron-Transfer Quenching : Rhenium-based molecular rectangles have been studied for their electron-transfer reactions with amines. These studies involve examining the luminescence quenching techniques and exploring the efficiency of these reactions (Thanasekaran et al., 2006).
Antimicrobial Activity
- Antimicrobial Properties : Certain derivatives of this compound, such as 2-aminothiophenes, have been synthesized and evaluated for their antimicrobial activities. These studies highlight the biological significance of these compounds (Prasad et al., 2017).
Catalysis and Chemical Synthesis
- Amination of Halogenopyridines : Research involving the catalytic amination of halogenopyridines with polyamines, aiming at synthesizing N,N'-diheteroaryl derivatives, demonstrates the role of this compound in facilitating these chemical reactions (Anokhin et al., 2015).
- Metal-Free Photoredox Catalysis : Studies on metal-free photoredox strategies for bond formation, which involve redox-activated primary amine derivatives, shed light on the versatile applications of such amines in organic synthesis (Ociepa et al., 2018).
Photoluminescence and Biological Applications
- Luminescent Rhenium(I) Complexes : The synthesis and characterization of luminescent rhenium(I) polypyridine complexes modified with a poly(ethylene glycol) pendant demonstrate the potential of these complexes in biological applications. These studies often involve assessing cytotoxic activity, cellular uptake, and photophysical properties (Choi et al., 2012).
Environmental Monitoring
- Environmental Tobacco Smoke Monitoring : The development of methods for assessing environmental tobacco smoke, which involves the measurement of 3-Ethenylpyridine, a specific compound to tobacco smoke, highlights the environmental monitoring applications of related compounds (Vainiotalo et al., 2001).
Analyse Biochimique
Biochemical Properties
2-Ethenylpyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites or acting as a substrate for enzymatic reactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the proliferation and differentiation of certain cell types. Additionally, it can modulate cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to receptors or enzymes, leading to inhibition or activation of their functions. For example, it may inhibit certain kinases or activate transcription factors, resulting in altered gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods, leading to reduced efficacy in long-term experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced cellular function and reduced oxidative stress. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it may influence pathways related to amino acid metabolism and energy production, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall efficacy in cellular processes .
Propriétés
IUPAC Name |
2-ethenylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-2-7-6(8)4-3-5-9-7/h2-5H,1,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHWAOGZSFCTEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90600573 | |
| Record name | 2-Ethenylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
267875-96-7 | |
| Record name | 2-Ethenylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(4-Bromophenyl)acetyl]-1,4-diazepane](/img/structure/B1368043.png)
![4-[2-(Dimethylamino)-2-oxoethoxy]benzoic acid](/img/structure/B1368048.png)




![4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid](/img/structure/B1368056.png)

